7-Chloro-4-methoxyquinoline-3-carboxylic acid
Description
7-Chloro-4-methoxyquinoline-3-carboxylic acid (CAS: 876708-52-0) is a quinoline derivative with the molecular formula C₁₁H₈ClNO₃ and a molecular weight of 237.64 g/mol . The compound features a chlorine substituent at position 7, a methoxy group at position 4, and a carboxylic acid moiety at position 3 of the quinoline core. Its structural features make it a key intermediate in synthesizing pharmacologically active molecules, particularly antibiotics like fluoroquinolones .
Properties
IUPAC Name |
7-chloro-4-methoxyquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-10-7-3-2-6(12)4-9(7)13-5-8(10)11(14)15/h2-5H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEXJTULRRRAXCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC(=CC2=NC=C1C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-methoxyquinoline-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxyaniline.
Chlorination: The aniline derivative undergoes chlorination to introduce the chlorine atom at the 7th position.
Cyclization: The chlorinated intermediate is then subjected to cyclization to form the quinoline ring.
Carboxylation: Finally, the quinoline derivative is carboxylated to introduce the carboxylic acid group at the 3rd position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Optimized Conditions: Reaction conditions such as temperature, pressure, and pH are optimized for maximum yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-methoxyquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol or aldehyde derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-4-methoxyquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-4-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: It may interfere with cellular pathways related to DNA replication, protein synthesis, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinoline derivatives are widely studied for their biological activities, particularly antibacterial properties. Below is a detailed comparison of 7-chloro-4-methoxyquinoline-3-carboxylic acid with its structural analogs:
Substituent Position Variants
(a) 4-Chloro-7-methoxyquinoline-3-carboxylic acid (CAS: 179024-73-8)
- Structural Difference : Chloro and methoxy groups are transposed (Cl at position 4, OCH₃ at position 7).
- Impact: Altered electronic distribution may affect binding to bacterial DNA gyrase, a target for quinolone antibiotics.
- Similarity Score : 0.90 (based on structural alignment) .
(b) 4-Chloro-7-methoxyquinoline-6-carboxylic acid (CAS: 771464-30-3)
Functional Group Variants
(a) 7-Fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic acid
- Structural Difference : Fluorine replaces chlorine at position 7; hydroxyl replaces methoxy at position 4.
- Impact : Fluorine’s electronegativity enhances membrane permeability, while hydroxyl groups may reduce metabolic stability .
(b) 7-Chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS: 405923-50-4)
- Structural Difference : Methyl group at position 8; oxo group at position 4.
Pharmacologically Active Analogs
(a) 7-Chloro-6-fluoro-1-(4'-fluorophenyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
- Structural Difference : Fluorine at position 6; 4-fluorophenyl at position 1.
- Application: Intermediate for temafloxacin, a fluoroquinolone antibiotic. Highlights the importance of halogen and aryl substitutions in enhancing activity .
(b) Ethyl 7-chloro-4-hydroxy-2-methylquinoline-3-carboxylate (CAS: 50593-26-5)
Comparative Data Table
Biological Activity
7-Chloro-4-methoxyquinoline-3-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to detail its biological activity, supported by data tables, case studies, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 237.64 g/mol
Anticancer Activity
Research has demonstrated that quinoline derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. A study evaluated the cytotoxic activity of a series of quinoline derivatives on breast cancer (MCF7) and cervical cancer (HeLa) cells. The results indicated that many derivatives, including the target compound, showed significant cytotoxicity, suggesting potential as anticancer agents .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| MCF7 | 12.5 | Moderate |
| HeLa | 10.2 | High |
Antimicrobial Activity
This compound has also been studied for its antimicrobial properties. It demonstrated effectiveness against various bacterial strains, making it a candidate for further development as an antibacterial agent.
The mechanism through which this compound exerts its biological effects is primarily through the induction of apoptosis in cancer cells and inhibition of bacterial growth. The compound interferes with DNA synthesis and disrupts cellular processes essential for survival .
Study 1: Anticancer Efficacy
In a study focusing on the anticancer efficacy of quinoline derivatives, this compound was tested against multiple human cancer cell lines. The findings revealed that at higher concentrations, the compound caused cell cycle arrest in the G0/G1 phase and induced apoptosis through intrinsic pathways .
Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial activity of several quinoline derivatives, including this compound. The compound showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Q & A
Basic: How can researchers optimize synthesis protocols for 7-chloro-4-methoxyquinoline-3-carboxylic acid to improve yield and purity?
Methodological Answer:
Synthesis optimization requires a systematic approach:
- Step 1: Start with classical methods like the Gould–Jacob or Friedländer reaction to establish baseline conditions .
- Step 2: Introduce transition metal catalysts (e.g., palladium or copper) to enhance regioselectivity and reduce side reactions .
- Step 3: Use green chemistry principles, such as microwave-assisted synthesis or ionic liquid solvents, to improve reaction efficiency and reduce waste .
- Step 4: Monitor purity via HPLC (≥95% recommended) and adjust recrystallization solvents (e.g., ethanol/water mixtures) to enhance crystallinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
